molecular formula C27H21N3O2S2 B12153383 N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12153383
M. Wt: 483.6 g/mol
InChI Key: WVXCRTQCZWXEHP-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene ring, a thienopyrimidine core, and a sulfanylacetamide group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the naphthalene and phenyl groups, and finally the attachment of the sulfanylacetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the double bonds in the prop-2-en-1-yl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Thienopyrimidines are known for their antimicrobial, antiviral, and anticancer properties, and this compound could exhibit similar activities.

Medicine

In medicine, this compound could be investigated as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites and modulate biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidines, such as:

  • 4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidine
  • Naphthalen-2-yl thienopyrimidine derivatives
  • Sulfanylacetamide derivatives

Uniqueness

What sets N-(naphthalen-2-yl)-2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide apart is its unique combination of functional groups and structural features. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H21N3O2S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-naphthalen-2-yl-2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C27H21N3O2S2/c1-2-14-30-26(32)24-22(19-9-4-3-5-10-19)16-33-25(24)29-27(30)34-17-23(31)28-21-13-12-18-8-6-7-11-20(18)15-21/h2-13,15-16H,1,14,17H2,(H,28,31)

InChI Key

WVXCRTQCZWXEHP-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC4=CC=CC=C4C=C3)SC=C2C5=CC=CC=C5

Origin of Product

United States

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